Orphenandrine
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dimethyl-[2-[(3-methylphenyl)-phenylmethoxy]ethyl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-15-8-7-11-17(14-15)18(20-13-12-19(2)3)16-9-5-4-6-10-16;/h4-11,14,18H,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZPVFDNYWNWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=C2)OCC[NH+](C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17630-53-4 | |
| Record name | Orphenandrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Historical Context of Orphenadrine Discovery and Early Research
Origins within Antihistamine Research Paradigms
The scientific landscape of the 1940s was characterized by intensive research into antihistamines, a class of drugs designed to counteract the effects of histamine (B1213489), a key mediator in allergic reactions. George Rieveschl, a professor of chemistry at the University of Cincinnati, led a significant research program in this area wikipedia.orgsmarthealer.pk. This research environment fostered the synthesis and investigation of various compounds with potential antihistaminic properties. The exploration of these compounds laid the groundwork for understanding how chemical structures could be modified to influence biological responses, including those beyond allergic reactions. The early success in developing antihistamines like diphenhydramine (B27) provided a foundation for exploring related molecules, such as Orphenadrine (B1219630) wikipedia.orgnih.gov.
Development as a Diphenhydramine Analog
Orphenadrine's development is a direct extension of research on diphenhydramine, a well-known antihistamine synthesized in 1943 by Fred Huber, a student of George Rieveschl wikipedia.orgsmarthealer.pknih.gov. Rieveschl collaborated with Parke-Davis to develop diphenhydramine, which was licensed and patented by the company wikipedia.orgsmarthealer.pk. Recognizing the potential for structural modification to alter pharmacological profiles, Rieveschl, after joining Parke-Davis as Director of Research in 1947, led the development of orphenadrine as an analog of diphenhydramine wikipedia.orgsmarthealer.pk. Chemically, orphenadrine is a methylated derivative of diphenhydramine, featuring a methyl group added to one of the phenyl rings wikipedia.orgchemeurope.comebi.ac.ukresearchgate.net. This structural modification was intended to explore structure-activity relationships and potentially refine the therapeutic properties of the parent compound researchgate.neti3l.ac.id.
Evolution of Early Pharmacological Understanding
The early pharmacological understanding of orphenadrine positioned it as a compound with multiple mechanisms of action, extending beyond its antihistaminic origins. Initially, its anticholinergic properties, similar to diphenhydramine, were recognized wikipedia.orgebi.ac.ukscientificlabs.ietga.gov.aunih.gov. This anticholinergic activity, characterized as being approximately 58% as potent as atropine (B194438), was a key focus in its early pharmacological assessment wikipedia.orgchemeurope.comebi.ac.uk. This property suggested potential applications in conditions involving the nervous system and muscle function wikipedia.orgnih.gov.
The research also indicated that orphenadrine possessed additional pharmacological effects, including NMDA receptor antagonism, weak to moderate local anesthetic actions, and direct analgesic properties chemeurope.comebi.ac.ukscientificlabs.ieresearchgate.net. These multifaceted actions contributed to its early use as a treatment for muscle pain and motor control in Parkinson's disease, where anticholinergic agents were a primary therapeutic strategy before the advent of drugs like amantadine (B194251) in the late 1960s wikipedia.orgsmarthealer.pknih.govnih.gov. The early research thus began to define orphenadrine not just as an antihistamine analog but as a compound with a broader spectrum of activity, influencing muscle tone, pain perception, and neurological pathways wikipedia.orgsmarthealer.pkebi.ac.uknih.gov.
Chemical Synthesis Pathways and Stereochemical Aspects of Orphenadrine
Synthetic Routes and Methodologies
The synthesis of orphenadrine (B1219630) can be achieved through various chemical and chemoenzymatic routes. These methods offer different advantages in terms of efficiency, stereoselectivity, and scalability.
Traditional Chemical Synthesis Approaches
Historically, the synthesis of orphenadrine has been accomplished through several conventional chemical methods. One of the earliest patented methods involves the reaction of N,N-dimethylethanolamine with ortho-dimethylaminochloromethane. This process, while effective, is often described as cumbersome and may result in lower yields, making it less suitable for large-scale industrial production. The procedure typically involves reacting the starting materials in a solvent like xylene under a nitrogen atmosphere. The crude orphenadrine is then purified, often through the formation and subsequent decomposition of an oxalate (B1200264) salt, to yield the pure compound.
An alternative and commonly cited laboratory-scale synthesis involves the reaction of 2-methylbenzhydryl chloride with dimethylaminoethanol. This method provides a direct route to the orphenadrine backbone.
A variation of the first approach involves heating N,N-dimethylethanolamine and ortho-dimethylaminochloromethane at 100°C for two hours. After cooling, the product is worked up with ether and water, dried, and the solvent is evaporated to yield an intermediate with a 56.0% yield. This intermediate is then reacted with citric acid in isopropanol (B130326) to produce orphenadrine citrate (B86180) with a 70.0% yield.
Table 1: Comparison of Traditional Synthesis Steps
| Step | Method 1 (Patented) | Method 2 (Alternative) |
|---|---|---|
| Reactants | N,N-dimethylethanolamine, ortho-dimethylaminochloromethane | 2-methylbenzhydryl chloride, dimethylaminoethanol |
| Reaction | Reaction in xylene under nitrogen | Direct reaction |
| Purification | Formation and decomposition of oxalate salt | Not specified |
| Yield | Relatively low | Not specified |
Chemoenzymatic Synthesis of Orphenadrine Enantiomers
With the growing demand for enantiomerically pure pharmaceuticals, chemoenzymatic methods have emerged as a powerful tool for the asymmetric synthesis of chiral molecules like orphenadrine. A notable one-pot, sequential chemoenzymatic strategy has been developed for the synthesis of both (R)- and (S)-enantiomers of orphenadrine.
This innovative approach combines a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction with an asymmetric biocatalytic reduction. The process starts with the coupling of an appropriate amide and a boronic acid derivative in an aqueous medium. This is followed by an in-situ reduction of the resulting ketone intermediate using stereocomplementary ketoreductases (KREDs). The choice of the specific KRED enzyme dictates the stereochemistry of the final product, allowing for the selective synthesis of either the (R)- or (S)-enantiomer with high enantiomeric excess.
This chemoenzymatic route offers several advantages over traditional methods, including milder reaction conditions, higher stereoselectivity, and the use of environmentally benign catalysts.
Table 2: Key Features of Chemoenzymatic Synthesis
| Feature | Description |
|---|---|
| Methodology | One-pot, sequential chemoenzymatic synthesis |
| Key Reactions | Nickel-catalyzed Suzuki-Miyaura coupling, Asymmetric biocatalytic reduction |
| Enzymes | Stereocomplementary ketoreductases (KREDs) |
| Advantages | High enantioselectivity, Milder reaction conditions, Environmentally friendly |
| Products | (R)-orphenadrine and (S)-orphenadrine |
Derivatization and Related Compounds for Research
The chemical scaffold of orphenadrine has served as a template for the synthesis of various derivatives and related compounds for research purposes. These modifications are often aimed at exploring structure-activity relationships (SAR), investigating metabolic pathways, and developing new therapeutic agents with improved pharmacological profiles.
Other related compounds that have been synthesized for research and quality control purposes include Demethyl orphenadrine hydrochloride and Orphenadrine para-Methyl Analog . synzeal.comallmpus.com These compounds, along with other impurities and degradation products, are essential for the development and validation of analytical methods to ensure the quality and purity of pharmaceutical-grade orphenadrine.
The synthesis of thiophene (B33073) analogs of orphenadrine has also been explored. These structural modifications, where one of the phenyl rings is replaced by a thiophene ring, have been investigated for potential antioxidant activity. Such studies highlight the potential for discovering new therapeutic applications by modifying the core structure of orphenadrine.
The study of these derivatives and related compounds contributes to a deeper understanding of the pharmacological properties of the orphenadrine class of molecules and provides a basis for the design of new drugs with enhanced efficacy and safety profiles.
Molecular Mechanisms of Action of Orphenadrine
Nonselective Muscarinic Acetylcholine (B1216132) Receptor Antagonism
Orphenadrine (B1219630) functions as a muscarinic acetylcholine receptor (mAChR) antagonist, exhibiting anticholinergic properties. It interacts with these receptors, blocking the action of acetylcholine wikipedia.orghmdb.casmpdb.ca. Its activity is considered nonselective across the different muscarinic receptor subtypes wikipedia.orgsmpdb.ca.
The binding affinity of orphenadrine to muscarinic receptors has been quantified, with studies indicating its potency relative to atropine (B194438), a well-established muscarinic antagonist. Research has shown that orphenadrine's antimuscarinic strength is approximately 58% of that of atropine wikipedia.orgchemeurope.com. In studies using rat brain muscarinic receptors, orphenadrine exhibited an IC50 value of 0.37 µM, whereas atropine demonstrated a significantly lower IC50 of 0.0022 µM, highlighting atropine's greater potency ualberta.ca.
Table 1: Comparative Potency of Orphenadrine vs. Atropine at Rat Brain Muscarinic Receptors
| Compound | IC50 (µM) | Receptor | Source |
| Orphenadrine | 0.37 | Muscarinic | ualberta.ca |
| Atropine | 0.0022 | Muscarinic | ualberta.ca |
Orphenadrine is characterized as a nonselective muscarinic receptor antagonist, meaning it interacts with multiple subtypes of muscarinic receptors (M1-M5) without a strong preference for any single one wikipedia.orgsmpdb.ca. Studies have determined the binding affinities (Kd values) of orphenadrine for human recombinant muscarinic receptor subtypes, revealing varying degrees of interaction:
Table 2: Muscarinic Acetylcholine Receptor Affinities of Orphenadrine
| Receptor Subtype | Kd (nM) | Source |
| M1 | 48 | caymanchem.com |
| M2 | 213 | caymanchem.com |
| M3 | 120 | caymanchem.com |
| M4 | 170 | caymanchem.com |
| M5 | 129 | caymanchem.com |
The range of Kd values across the subtypes indicates that while orphenadrine binds to all muscarinic receptors, its affinity is not highly specific to any particular subtype. This non-selectivity is further supported by findings where orphenadrine provided only a partial rescue of synaptic plasticity deficits compared to more selective M1-preferring antagonists nih.govcineca.itprixgalien.it.
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
Orphenadrine is recognized as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission wikipedia.orghmdb.casmpdb.caresearchgate.netmedchemexpress.commedchemexpress.comdrugbank.com. Its antagonism is primarily characterized by binding to a specific site within the NMDA receptor channel.
Orphenadrine acts as an uncompetitive antagonist of the NMDA receptor by binding to the phencyclidine (PCP) binding site, which is located within the ion channel of the receptor researchgate.netmedchemexpress.commedchemexpress.comnih.govchemsrc.com. This binding prevents the passage of ions through the channel, thereby inhibiting NMDA receptor function. Research has quantified its affinity for this site, with a reported Ki value of 6.0 ± 0.7 µM in homogenates of human frontal cortex researchgate.netmedchemexpress.comchemsrc.comnih.gov. This interaction is distinct from competitive antagonism, as orphenadrine does not directly compete with glutamate or glycine (B1666218) for their binding sites.
The NMDA receptor channel is subject to blockade by molecules like orphenadrine in a manner that is dependent on the voltage across the neuronal membrane. Orphenadrine has been observed to block open NMDA receptor channels with fast kinetics and in a strongly voltage-dependent manner researchgate.netnih.govhoelzel-biotech.com. The IC50 value for inhibiting steady-state NMDA receptor currents at a membrane potential of -70 mV was determined to be 16.2 ± 1.6 µM researchgate.netchemsrc.comnih.govhoelzel-biotech.com. The kinetics of this blockade involve a concentration-dependent onset rate (Kon) and a concentration-independent offset rate (Koff), characteristic of uncompetitive channel blockers researchgate.netchemsrc.comnih.gov.
Table 3: NMDA Receptor Binding and Antagonism Data for Orphenadrine
| Parameter | Value | Target/Assay | Source |
| Ki (PCP binding site) | 6.0 ± 0.7 µM | [3H]MK-801 binding to PCP site in human frontal cortex | researchgate.netmedchemexpress.comchemsrc.comnih.gov |
| IC50 (steady state currents) | 16.2 ± 1.6 µM | Inhibition of NMDA receptor-mediated currents at -70 mV | researchgate.netchemsrc.comnih.govhoelzel-biotech.com |
| Onset Rate (Kon) | 0.013 ± 0.002 10^6 M-1S-1 | NMDA receptor open channel blockade kinetics | researchgate.netchemsrc.comnih.gov |
| Offset Rate (Koff) | 0.230 ± 0.004 S-1 | NMDA receptor open channel blockade kinetics | researchgate.netchemsrc.comnih.gov |
As an NMDA receptor antagonist, orphenadrine directly interacts with a major class of glutamate ionotropic receptors researchgate.netmedchemexpress.comdrugbank.comnih.govnih.gov. This antagonism is significant because NMDA receptors play a crucial role in synaptic plasticity, learning, memory, and excitotoxicity. Orphenadrine's ability to block NMDA receptor-mediated neurotoxicity has been demonstrated in both in vitro and in vivo models, where it protects neuronal cells from damage induced by glutamate or kainic acid nih.govnih.gov. Comparative studies suggest that orphenadrine possesses a slightly higher binding affinity to NMDA receptors than diphenhydramine (B27) researchgate.neti3l.ac.id. Its interaction with these receptors contributes to its neuroprotective effects and its potential role in managing conditions associated with NMDA receptor overactivation medchemexpress.commedchemexpress.comnih.gov.
Compound List:
Orphenadrine
Acetylcholine
Atropine
Glutamate
Glycine
Kainic Acid
MK-801 (Dizocilpine)
Phencyclidine (PCP)
Modulation of Neurotransmitter Systems Beyond Direct Receptor Binding
Cholinergic System Counteraction in Striatum
In the context of Parkinson's disease, a deficiency in dopamine (B1211576) within the striatum leads to an imbalance between dopaminergic and cholinergic neurotransmission, resulting in increased cholinergic system stimulation. Orphenadrine, acting as an anticholinergic agent, counteracts this overstimulation. It achieves this by antagonizing muscarinic acetylcholine receptors, thereby restoring a more physiological equilibrium in the basal ganglia drugbank.comsmpdb.canih.govncats.iomayoclinic.org. Studies investigating its effects on striatal neurons have shown that while it acts as a non-selective muscarinic antagonist, its ability to restore synaptic plasticity deficits in a dystonia model was partial compared to M1-selective antagonists nih.govresearchgate.net. Notably, some research indicates that orphenadrine possesses a low affinity for muscarinic receptors compared to other antiparkinsonian drugs nih.gov.
Influence on Dopaminergic Neurotransmission
Orphenadrine influences dopaminergic neurotransmission primarily through its interaction with the dopamine transporter (DAT) nih.govnih.govresearchgate.net. Research suggests that orphenadrine inhibits DAT function by stabilizing the transporter in an outward-facing open conformation, a mechanism comparable to that of cocaine nih.govnih.govresearchgate.net. This competitive binding to DAT modulates the reuptake of dopamine from the synaptic cleft, thereby affecting dopaminergic signaling nih.govnih.govresearchgate.net. Additionally, orphenadrine has been shown to inhibit the reuptake of norepinephrine (B1679862), interacting with the noradrenaline reuptake system and potentially potentiating noradrenergic effects drugbank.comoup.com.
Investigation of Downstream Signaling Pathways
Beyond direct receptor and transporter interactions, orphenadrine's molecular actions extend to influencing intracellular signaling cascades, though direct evidence for some pathways remains less defined.
Phospholipase C and Phosphatidylinositol (PIP2) Signaling
While orphenadrine's direct modulation of the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways is not extensively detailed, these pathways are implicated in cellular responses that can be influenced by compounds with antihistaminic properties. Reducing the activity of the NF-κB transcription factor, for instance, has been linked to modulation via PLC and PIP2 signaling, leading to decreased antigen presentation and pro-inflammatory cytokine expression smpdb.ca. However, specific studies directly linking orphenadrine's mechanism to the activation or inhibition of PLC or PIP2 metabolism are limited in the provided information.
NF-κB Immune Response Transcription Factor Activity
The role of orphenadrine in modulating the NF-κB immune response transcription factor activity is indirectly suggested through its antihistaminic properties. Antihistamines, as a class, can attenuate inflammatory processes smpdb.ca. Specifically, the reduction of NF-κB activity, which can be mediated through the phospholipase C and phosphatidylinositol (PIP2) signaling pathways, is associated with decreased inflammatory cytokine expression smpdb.ca. While orphenadrine's direct interaction with NF-κB is not explicitly stated, its influence on inflammatory pathways may involve such mechanisms.
Calcium Ion Concentration Modulation
Orphenadrine's interaction with ion channels suggests a potential for modulating calcium ion concentrations. It is known to block HERG potassium channels and certain voltage-gated sodium channels (Nav1.7, Nav1.8, and Nav1.9) smpdb.ca. Furthermore, as an NMDA receptor antagonist, orphenadrine blocks open NMDA receptor channels in a voltage-dependent manner researchgate.net. NMDA receptors are critical calcium channels, and their blockade can influence intracellular calcium levels, which are central to many cellular signaling processes nih.gov. The modulation of calcium ion concentration can also impact mast cell stability, reducing histamine (B1213489) release smpdb.ca.
Multi-Target Pharmacodynamics and "Dirty Drug" Characterization
Orphenadrine is recognized for its multi-target pharmacodynamics, leading to its characterization as a "dirty drug" due to its interactions with a diverse array of receptors and transporters smpdb.ca. Beyond its primary anticholinergic and antihistaminic actions, it exhibits significant affinity for NMDA receptors and dopamine transporters drugbank.comsmpdb.canih.govnih.govresearchgate.netresearchgate.net.
Table 1: Orphenadrine Receptor and Transporter Interactions
| Target | Interaction Type | Affinity/Potency | Source(s) |
| Histamine H1 Receptor | Antagonist | -6.6 kcal/mol (in-silico) | researchgate.net |
| NMDA Receptor | Antagonist | 6.0 ± 0.7 µM (Ki) | researchgate.net |
| NMDA Receptor | Antagonist | -6.4 kcal/mol (in-silico) | researchgate.net |
| Dopamine Transporter (DAT) | Inhibitor | Not quantified in snippets | nih.govnih.govresearchgate.net |
| Norepinephrine Transporter (NET) | Inhibitor | 1.05 ± 0.20 µM (Ki) | oup.com |
| Muscarinic Receptors | Antagonist | Low affinity (qualitative) | nih.gov |
Table 2: Orphenadrine Ion Channel Modulation
| Channel | Effect | Notes | Source(s) |
| HERG potassium channel | Blocker | Not quantified | smpdb.ca |
| Nav1.7 sodium channel | Blocker | Not quantified | smpdb.ca |
| Nav1.8 sodium channel | Blocker | Not quantified | smpdb.ca |
| Nav1.9 sodium channel | Blocker | Not quantified | smpdb.ca |
| NMDA receptor channel | Blocks | Voltage-dependent | researchgate.net |
These multiple interactions contribute to its broad pharmacological effects, including its muscle relaxant properties, effects on motor control, and potential for central nervous system effects smpdb.cancats.iomayoclinic.org. The compound also exhibits mild local anesthetic properties drugbank.comncats.io.
Preclinical Pharmacological Investigations of Orphenadrine
Neuropharmacological Studies in Animal Models
Preclinical research has extensively examined the neuropharmacological profile of orphenadrine (B1219630), focusing on its capacity to mitigate neurotoxicity and modulate cellular responses in various animal models.
Evaluation of Neuroprotective Effects on Excitotoxicity
Orphenadrine has demonstrated significant neuroprotective effects against excitotoxicity, a process implicated in various neurodegenerative conditions. Its mechanism of action in this context is primarily linked to its interaction with the N-methyl-D-aspartate (NMDA) receptor.
Orphenadrine acts as a non-competitive antagonist of NMDA receptors, evidenced by its ability to inhibit the binding of [3H]-MK-801 to the phencyclidine (PCP) site on the NMDA receptor complex nih.govdrugbank.com. This antagonism translates to protection against glutamate-induced neurotoxicity in vitro. Studies have shown that orphenadrine effectively protects cultured rat cerebellar granule cells (CGCs) from glutamate-induced cell death nih.govnih.govunimi.itresearchgate.netcapes.gov.br. Furthermore, orphenadrine has been shown to prevent neurotoxicity induced by kainic acid (KA), another excitotoxic agent, in vivo in rats nih.gov. Research also indicates that orphenadrine protects against the neurotoxicity induced by 3-nitropropionic acid (3-NPA), a mitochondrial toxin that triggers excitotoxicity through NMDA receptor activation nih.gov.
Excitotoxicity, often triggered by excessive glutamate (B1630785) receptor activation, can lead to mitochondrial dysfunction and a subsequent decrease in cellular energy production. Studies have shown that NMDA (100 µM) can evoke a decrease in both mitochondrial and cytoplasmic membrane potential in rat dissociated cerebellar granule cells nih.gov. Orphenadrine has been demonstrated to prevent this NMDA-evoked decrease in membrane potential, with reported IC50 values of 11.6 ± 4.7 µM for mitochondrial potential and 13.5 ± 2.3 µM for cytoplasmic membrane potential nih.gov. This suggests that orphenadrine's neuroprotective action may involve the preservation of cellular bioenergetics during excitotoxic insults. The inhibition of mitochondrial complex I by 3-NPA leads to impaired ATP production and changes in neuronal membrane potential, contributing to neurotoxicity nih.govharvard.edu.
Microglial activation, indicated by an increase in peripheral-type benzodiazepine (B76468) receptor (PBR) expression, is a common hallmark of neuroinflammation and neuronal damage. In vivo studies using 3-NPA-induced neurotoxicity in rats revealed a significant increase in [3H]-PK 11195 binding to PBR in the striatum, a marker of microglial activation nih.gov. Pre-treatment with orphenadrine (30 mg/kg/day for 3 days) effectively prevented this 3-NPA-induced increase in PBR binding, restoring it to levels not significantly different from control values nih.gov. Similarly, kainic acid (10 mg/kg) administration in rats led to an increase in PBR density in the hippocampus, which was also blocked by orphenadrine pre-treatment (10 mg/kg) nih.gov. These findings highlight orphenadrine's ability to attenuate neuroinflammatory responses associated with excitotoxicity.
Table 1: Orphenadrine's Effect on PBR Binding in 3-NPA Treated Rats
| Treatment Group | [3H]-PK 11195 Binding (fmol mg-1) | % Increase vs. Control |
| Control | 171 ± 16 | - |
| 3-NPA | 463 ± 57 | 170% |
| 3-NPA + Orphenadrine (30 mg/kg) | 244 ± 9 | 43% |
*Data adapted from Sureda et al., 1999 nih.gov. Values are mean ± SEM (n=5-9).
Table 2: Orphenadrine's Effect on PBR Density in KA Treated Rats
| Treatment Group | Bmax of PBR (fmol/mg protein) | % Increase vs. Control |
| Control | 589.1 ± 40.0 | - |
| Kainic Acid (KA) | 1692.5 ± 51.6 | 187% |
| KA + Orphenadrine (10 mg/kg) | 650.2 ± 45.0 | 10% |
*Data adapted from Sureda et al., 1999 nih.gov. Values are mean ± SEM (n=3-5).
Heat shock proteins (HSPs), such as HSP27 and HSP72, are cellular stress markers that play roles in protein folding, cellular protection, and response to injury. Preclinical studies have indicated that orphenadrine can modulate the expression of these proteins in the context of neurotoxicity. In rats treated with 3-NPA, there was a marked expression of HSP27 in the striatum, a marker of activated astroglia, which was inhibited by pre-treatment with orphenadrine (30 mg/kg/day) nih.gov. Similarly, kainic acid administration induced HSP72 expression in the hippocampus, and this induction was blocked in rats pre-treated with orphenadrine (10 mg/kg) nih.gov. These findings suggest that orphenadrine may mitigate cellular stress responses associated with excitotoxic injury. HSP27 is known to protect cells from various stresses, including oxidative stress and apoptosis nih.gov.
Table 3: Orphenadrine's Effect on HSP27 Expression in 3-NPA Treated Rats
| Treatment Group | HSP27 Expression in Striatum |
| Control | Not detected |
| 3-NPA | Marked expression |
| 3-NPA + Orphenadrine (30 mg/kg) | Inhibited expression |
*Data adapted from Sureda et al., 1999 nih.gov.
Table 4: Orphenadrine's Effect on HSP72 Expression in KA Treated Rats
| Treatment Group | HSP72 Expression in Hippocampus |
| Control | Not detected |
| Kainic Acid (KA) | Induced expression |
| KA + Orphenadrine (10 mg/kg) | Blocked expression |
*Data adapted from Sureda et al., 1999 nih.gov.
Table 5: Orphenadrine's Effect on NMDA-Evoked Membrane Potential Changes in Cerebellar Granule Cells
| Parameter | NMDA (100 µM) Alone | NMDA (100 µM) + Orphenadrine | IC50 of Orphenadrine |
| Mitochondrial Membrane Potential Decrease | Evoked | Prevented | 11.6 ± 4.7 µM |
| Cytoplasmic Membrane Potential Decrease | Evoked | Prevented | 13.5 ± 2.3 µM |
*Data adapted from Sureda et al., 1999 nih.gov.
Assessment of Skeletal Muscle Activity Modulation
Orphenadrine is clinically recognized as a skeletal muscle relaxant, indicated for the relief of discomfort associated with acute painful musculoskeletal conditions medcentral.comnih.gov. While specific preclinical studies detailing the assessment of its skeletal muscle activity modulation are not prominently detailed within the provided search results, its classification and clinical use confirm this pharmacological property drugbank.comnih.govnih.gov. The precise mechanisms underlying its muscle relaxant effects are not fully elucidated, but it is understood to possess anticholinergic activity that may contribute to this action drugbank.comnih.gov. Its use in treating muscle spasms is supported by its pharmacological profile, which includes a central effect on pain perception and a potential relaxing effect on skeletal muscle spasms drugbank.comnih.gov.
Depressant Actions on Hypertonic Skeletal Muscle
Investigations into Orphenadrine's effects on hypertonic skeletal muscle have indicated a central mechanism of action. In studies involving rabbits, Orphenadrine, along with diazepam, did not directly affect nerve-muscle stimulation in the sciatic nerve-gastrocnemius muscle preparation. However, both agents demonstrated the ability to suppress hypertonic skeletal muscle activity, suggesting their primary influence is exerted through the central nervous system (CNS) nih.gov. Orphenadrine exhibited protective indices consistently greater than 1 in these models, indicating a notable depressant effect on hypertonic skeletal muscle nih.gov.
Inhibition of Seizures in Animal Models (e.g., electroshock, pentylenetetrazol)
Orphenadrine has been evaluated for its anticonvulsant properties in various animal models. In mice, tonic extensor seizures induced by electroshock or pentylenetetrazol were inhibited by Orphenadrine. The compound demonstrated a protective index greater than 1 in these seizure models, suggesting significant anticonvulsant activity. In comparison, diazepam showed similar effects for pentylenetetrazol-induced seizures but had a protective index less than 1 for strychnine-treated mice, where Orphenadrine did not protect against mortality nih.gov.
Effects on Decerebrate Rigidity
Studies in feline models have assessed Orphenadrine's impact on decerebrate rigidity. Both Orphenadrine and diazepam were found to be capable of blocking decerebrate rigidity in cats, although this effect was not observed in all animals tested. In instances where Orphenadrine was effective, it yielded a protective index greater than 1. Conversely, diazepam's protective index in these specific cases was less than 1 nih.gov.
Antinociceptive Effects in Preclinical Models
Orphenadrine has demonstrated antinociceptive (pain-reducing) properties in several preclinical pain models. In mice, Orphenadrine citrate (B86180) was found to significantly increase and prolong the antinociceptive effects of paracetamol. In the formalin test, Orphenadrine exhibited clear antinociceptive effects. The increasing temperature hot-plate test revealed a biphasic dose-response relationship, with slight hyperalgesia observed at low doses and hypoalgesia at higher doses. However, Orphenadrine did not produce significant effects in the tail flick test or the constant temperature hot-plate test at doses up to 25 mg/kg researchgate.netnih.gov.
Table 1: Antinociceptive Effects of Orphenadrine in Mouse Models
| Pain Model | Observed Effect | ED50 (mg/kg) | Reference |
| Formalin Test | Clear antinociceptive effects | 4.5 ± 1.1 | nih.gov |
| Increasing Temp. Hot-Plate Test | Biphasic response: slight hyperalgesia (low doses), hypoalgesia (higher doses) | Not specified | nih.gov |
| Tail Flick Test | No significant effects (0-25 mg/kg) | Not specified | nih.gov |
| Constant Temp. Hot-Plate Test | No significant effects (0-25 mg/kg) | Not specified | nih.gov |
Central Nervous System Depressant Activities in Preclinical Settings
Orphenadrine exerts its effects primarily through the central nervous system. It is characterized as a "dirty drug" due to its interaction with multiple receptor systems, including muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and NMDA receptors smpdb.canih.govwikipedia.org. These central actions contribute to its muscle relaxant and anticholinergic properties. Furthermore, Orphenadrine has been shown to block voltage-gated sodium channels (Nav1.4, Nav1.8, Nav1.9), which may contribute to its analgesic effects smpdb.ca. Its ability to modulate neurotransmitter systems within the CNS underpins its efficacy in conditions like Parkinson's disease and musculoskeletal pain smpdb.cawikipedia.orgdrugbank.com.
Peripheral Adrenergic Effects (e.g., Rat Vas Deferens Studies)
Studies investigating the peripheral adrenergic effects of Orphenadrine in rat vas deferens have revealed interactions with the noradrenaline reuptake system. At low micromolar concentrations, Orphenadrine enhanced electrically-evoked and exogenous noradrenaline contractile responses in the epididymal portion of the rat vas deferens. It also induced spontaneous activity that was sensitive to prazosin (B1663645) but not atropine (B194438). Orphenadrine inhibited the accumulation of [³H]-noradrenaline in the rat vas deferens with an IC50 of 14.2 ± 2.3 µM. Additionally, it competitively inhibited [³H]nisoxetine binding to rat vas deferens membranes with a Ki of 1.05 ± 0.20 µM, indicating that Orphenadrine interacts with and inhibits the functionality of the noradrenaline reuptake system, thereby potentiating noradrenaline's effects nih.govoup.com.
Table 2: Peripheral Adrenergic Effects of Orphenadrine in Rat Vas Deferens
| Effect | Measurement/Finding | Value | Reference |
| Noradrenaline Reuptake Inhibition | IC50 for [³H]-noradrenaline accumulation | 14.2 ± 2.3 µM | nih.govoup.com |
| Nisoxetine Binding Inhibition | Ki for [³H]nisoxetine binding | 1.05 ± 0.20 µM | nih.govoup.com |
| Potentiation of Noradrenaline Contractility | Enhancement of electrically-evoked responses | Low micromolar range | nih.govoup.com |
| Spontaneous Activity | Induced activity, inhibited by prazosin (1 µM) | Observed | nih.govoup.com |
Interactions with Anesthetic Agents in Animal Models
Preclinical research has explored Orphenadrine's impact on anesthetic agents in animal models. Studies in mice have demonstrated that Orphenadrine, when administered as a pretreatment, can influence the indices of anesthesia induced by propofol (B549288) and thiopental (B1682321). Orphenadrine, at doses of 10 mg/kg and 20 mg/kg intraperitoneally, caused a dose-dependent decrease in the latency to the onset of anesthesia and a corresponding increase in the duration of anesthesia when compared to control groups receiving propofol or thiopental alone researchgate.netresearchgate.net. These findings suggest that Orphenadrine can potentiate the effects of certain anesthetic agents.
Comparative Preclinical Pharmacology
Orphenadrine, a centrally acting muscle relaxant and anticholinergic agent, has been subjected to various preclinical investigations to elucidate its pharmacological profile and compare it with other therapeutic agents. These studies have focused on its mechanisms of action, efficacy in animal models, and receptor binding characteristics, particularly in relation to other muscle relaxants and antihistamines.
Comparison with Other Muscle Relaxants (e.g., Diazepam)
Preclinical studies have compared the muscle relaxant and related activities of orphenadrine with those of diazepam, a benzodiazepine known for its muscle relaxant properties mediated through GABAergic mechanisms. These comparisons have utilized various animal models to assess efficacy and potential differences in their pharmacological actions.
In rodent models, both orphenadrine and diazepam demonstrated the ability to inhibit tonic extensor seizures induced by electroshock or pentylenetetrazol. However, a key distinction emerged in their protective indices (PI), calculated as the ratio of the ataxic dose to the protective dose. Orphenadrine consistently exhibited a PI greater than 1 across these models, suggesting a more favorable therapeutic index in these specific preclinical contexts. In contrast, diazepam's PI was greater than 1 only for pentylenetetrazol-induced seizures, and it was less than 1 in strychnine-treated mice, where it protected against deaths but with a lower safety margin. nih.gov
Further comparative analysis in cats demonstrated that both orphenadrine and diazepam could reduce decerebrate rigidity. Orphenadrine showed a PI greater than 1 in responsive animals, while diazepam's PI was less than 1. In experiments using rabbit sciatic nerve-gastrocnemius muscle preparations, neither drug directly affected nerve-muscle stimulation, supporting the consensus that their muscle relaxant effects are centrally mediated. nih.gov
Additionally, preclinical evaluations in a rat model of myotonia indicated that orphenadrine possesses significant antimyotonic activity, showing greater potency (ED50 near 1 mg/kg) compared to several other sodium channel blockers tested. nih.gov These findings collectively suggest that while both orphenadrine and diazepam exert muscle relaxant effects through central mechanisms, orphenadrine may offer a distinct pharmacological profile with potentially broader efficacy and a more favorable protective index in certain preclinical seizure and rigidity models.
Table 1: Comparative Preclinical Efficacy in Animal Models
| Model/Test | Orphenadrine | Diazepam | Reference |
| Tonic Extensor Seizures (Mice) | nih.gov | ||
| Electroshock-induced | Inhibited (PI > 1) | Inhibited (PI > 1) | |
| Pentylenetetrazol-induced | Inhibited (PI > 1) | Inhibited (PI > 1) | |
| Strychnine-Treated Mice | Did not protect against death | Protected against death (PI < 1) | nih.gov |
| Decerebrate Rigidity (Cats) | Blocked (PI > 1 in responsive animals) | Blocked (PI < 1 in responsive animals) | nih.gov |
| Sciatic Nerve-Gastrocnemius (Rabbits) | No direct effect on nerve-muscle stimulation | No direct effect on nerve-muscle stimulation | nih.gov |
| Myotonia (Rat Model) | Potent antimyotonic activity (ED50 ~1 mg/kg) | Not directly compared in this study | nih.gov |
*PI: Protective Index (Ataxic Dose / Protective Dose)
Comparative Receptor Binding with Related Antihistamines (e.g., Diphenhydramine)
Orphenadrine is structurally related to diphenhydramine (B27), both belonging to the ethanolamine (B43304) class of first-generation antihistamines. wikipedia.orgsmpdb.canih.gov Preclinical research, including in-silico studies, has investigated their comparative binding affinities to key receptors, particularly the histamine H1 receptor and the N-methyl-D-aspartate (NMDA) receptor, to understand how their molecular interactions influence their distinct pharmacological effects.
Studies indicate that both orphenadrine and diphenhydramine exhibit comparable binding affinities to the histamine H1 receptor. researchgate.netresearchgate.net This shared affinity contributes to their antihistaminic properties. However, significant differences emerge in their interactions with other receptors. Orphenadrine is also known to bind and inhibit NMDA receptors, a property not typically associated with diphenhydramine to the same extent. wikipedia.orgsmpdb.caresearchgate.netdrugbank.com In-silico analyses suggest that orphenadrine possesses a slightly higher binding affinity to the NMDA receptor compared to diphenhydramine. researchgate.netresearchgate.net This differential affinity for NMDA receptors is hypothesized to play a role in orphenadrine's broader pharmacological actions, including its muscle relaxant and potential analgesic effects, which extend beyond the typical antihistaminic profile.
Beyond H1 and NMDA receptors, orphenadrine has been characterized as a "dirty drug" due to its interactions with multiple targets. These include nonselective antagonism of muscarinic acetylcholine receptors, inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake, and blockade of certain sodium and potassium channels. wikipedia.orgsmpdb.ca While diphenhydramine primarily acts as an H1 antagonist, orphenadrine's additional receptor interactions contribute to its complex pharmacological profile.
Preclinical Pharmacokinetic and Metabolic Profiling of Orphenadrine
Absorption and Distribution in Animal Models
Orphenadrine (B1219630) is reported to be almost completely absorbed from the gastrointestinal tract following oral administration drugbank.comnih.govpharmfair.comwikipedia.orgwikidoc.org. Its bioavailability has been estimated at approximately 90% wikipedia.orgwikidoc.orgwikidoc.org. In terms of distribution, orphenadrine exhibits a high degree of plasma protein binding, with studies indicating binding to approximately 95% of plasma proteins drugbank.comwikipedia.orgwikidoc.orgwikidoc.org. While orphenadrine is known to distribute rapidly into tissues medicines.org.uk, specific quantitative data regarding its volume of distribution in various animal models, such as rats, dogs, and rhesus monkeys (in which metabolic studies have been conducted nih.gov), is not extensively detailed in the available literature.
Metabolic Pathways and Metabolite Identification
The biotransformation of orphenadrine primarily occurs in the liver drugbank.comnih.govpharmfair.com. The drug is extensively metabolized, yielding at least eight identified metabolites medicines.org.ukmedsafe.govt.nz. A key metabolic process involved is hepatic demethylation, which leads to the formation of pharmacologically active metabolites wikipedia.orgwikidoc.orgwikidoc.org.
Involvement of Cytochrome P450 Enzymes (e.g., CYP2B)
Orphenadrine interacts with the microsomal cytochrome P450 (CYP) system, acting as both an inducer and an inhibitor nih.govnih.govauckland.ac.nz. Preclinical studies in rat liver have demonstrated that orphenadrine is a selective inducer of the phenobarbitone (PB)-inducible CYP2B enzymes nih.govnih.gov. Following orphenadrine administration, CYP2B protein levels in rat liver were observed to increase by approximately 14-fold compared to untreated controls nih.govnih.gov. This induction also correlated with increased CYP2B-dependent enzyme activity and CYP2B1/2 mRNA levels nih.govnih.gov. Furthermore, orphenadrine has been identified as a specific inhibitor of CYP2B6 in human liver microsomes, highlighting the involvement of CYP2B family enzymes in its metabolism or interaction nih.gov.
Elimination Half-Life and Excretion Mechanisms in Preclinical Studies
The elimination half-life of orphenadrine in preclinical studies and clinical observations typically ranges from 13 to 20 hours wikipedia.orgwikidoc.orgwikidoc.org. However, variations have been reported, with some studies indicating a half-life of 14 hours medicines.org.ukmedsafe.govt.nz or even up to 25.8 ± 10.3 hours in certain human pharmacokinetic evaluations researchgate.net. It is noteworthy that a discrepancy between single-dose and multiple-dose pharmacokinetics has been observed, with elimination half-lives showing a 2 to 3-fold increase after discontinuation of repeated treatment, potentially due to product inhibition of its biotransformation researchgate.net. Studies in dogs have suggested competition for biotransformation between orphenadrine and its metabolite, N-demethylorphenadrine researchgate.net.
Influence of Deuterium (B1214612) Substitution on Preclinical Pharmacokinetics
Deuterium labeling is a well-established strategy in pharmaceutical research to investigate the impact of isotopic substitution on a molecule's physicochemical properties, metabolic fate, and pharmacokinetic profile researchgate.netmedchemexpress.com. The substitution of hydrogen atoms with deuterium, an isotope of hydrogen with a neutron, can lead to kinetic isotope effects. This phenomenon can alter the rate of metabolic reactions, potentially influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties researchgate.net. Deuteration of a bioactive molecule is often explored for its potential to improve therapeutic efficacy by modifying its pharmacokinetic behavior researchgate.net.
Orphenadrine has been synthesized in deuterated forms, such as Orphenadrine-d3 hydrochloride, for research purposes medchemexpress.com. These labeled compounds serve as valuable tools for detailed pharmacokinetic and metabolic studies, enabling researchers to trace the drug's journey through biological systems and understand how isotopic substitution might affect its disposition researchgate.netmedchemexpress.com. While the existence of deuterated Orphenadrine confirms its utility in such investigations, specific comparative preclinical pharmacokinetic data detailing the direct influence of deuterium substitution on parameters like half-life, clearance, or volume of distribution for Orphenadrine itself are not extensively detailed within the provided literature snippets. However, the general principle suggests that such substitutions can lead to altered pharmacokinetic profiles researchgate.net.
Competition for Biotransformation (e.g., Product Inhibition)
Orphenadrine undergoes biotransformation primarily in the liver hres.cadrugbank.com. Its metabolism involves cytochrome P450 (CYP) enzymes, and it has been shown to interact significantly with several of these enzymes, acting as both an inhibitor and potentially forming metabolic intermediate (MI) complexes, which can lead to product inhibition nih.govnih.govnih.gov.
Inhibition of Cytochrome P450 Enzymes: Orphenadrine has demonstrated inhibitory effects on various human liver CYP isoforms. Studies evaluating its interaction with CYP enzymes indicate that Orphenadrine can decrease the marker activities of several isoforms.
| CYP Isoform | Inhibition Level (Human Liver Microsomes) | Inhibition Level (cDNA-expressed CYP2B6) | Reference |
| CYP2B6 | 45-57% decrease | 80-97% decrease | nih.gov |
| CYP2D6 | 80-90% decrease | N/A | nih.gov |
| CYP2C9 | Strong decrease | N/A | nih.gov |
| CYP1A2 | Partial decrease | N/A | nih.gov |
| CYP2A6 | Partial decrease | N/A | nih.gov |
| CYP3A4 | Partial decrease | N/A | nih.gov |
| CYP2C19 | Partial decrease | N/A | nih.gov |
Furthermore, in studies using rat hepatic microsomes, Orphenadrine was found to be a potent mixed-type inhibitor of P450 PB-B/D-associated pentoxyresorufin (B137128) O-depentylation, with an inhibition constant (Ki) of 3.8 µM in the absence of preincubation. This inhibition became significantly more potent (Ki = 0.13 µM) after a 4-minute preincubation with NADPH nih.gov. Orphenadrine is also listed as an inhibitor of CYP2B6 mahidol.ac.th.
Product Inhibition and Metabolic Intermediate (MI) Complex Formation: Product inhibition is a phenomenon where a metabolite of a drug inhibits the enzyme responsible for its own formation or the formation of other drug metabolites. This can lead to unexpected accumulation of the parent drug during chronic administration nih.gov. Orphenadrine has been implicated in product inhibition through the formation of metabolic intermediate (MI) complexes with cytochrome P450 enzymes nih.govnih.gov.
Research has established that Orphenadrine and its mono-N-demethylated metabolite, tofenacine, can form reactive metabolic intermediates (MI) during their metabolism. These intermediates can then bind to cytochrome P450, forming stable MI-complexes nih.govnih.gov. This complexation can lead to a reduction in the enzyme's activity, thereby producing product inhibition nih.gov. In phenobarbital-induced rat hepatic microsomes, Orphenadrine demonstrated selective inhibition of P-450 PB-B/D-associated monooxygenase activity, specifically the 16β-hydroxylase activity, with an IC50 of 90 µM. Upon preincubation with NADPH, the IC50 values decreased significantly, indicating enhanced inhibition through MI-complex formation nih.gov. For instance, after 4 minutes of preincubation, the IC50 dropped to 0.47 µM, and after 8 minutes, it was 0.06 µM nih.gov. This suggests that Orphenadrine metabolism can lead to enzyme inactivation, potentially impacting its own clearance or that of other drugs metabolized by the same pathways.
Structure Activity Relationship Sar Studies of Orphenadrine Analogues
Influence of Chemical Groups on Biological Activity
Orphenadrine (B1219630), chemically known as N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine, is an analogue of diphenhydramine (B27) belonging to the ethanolamine (B43304) antihistamine class nih.govwikipedia.org. Its molecular structure is characterized by several key functional groups: an ether linkage, two distinct aromatic rings (a phenyl group and an o-tolyl group), and a tertiary amine moiety (N,N-dimethylamino group) nih.gov. These structural components collectively govern its pharmacological profile.
The presence of both hydrophobic regions, contributed by the aromatic rings and the diethylamino group, and hydrophilic elements, such as the amine and ether functionalities, results in a balanced polarity. This balance is critical for its interaction with biological membranes and receptor binding sites solubilityofthings.comsolubilityofthings.com. Amines, in general, are vital for optimizing drug-like properties, facilitating binding to biological targets, and are central to SAR exploration acs.org. The tertiary amine group, specifically, is crucial for pharmacological interactions and influences the compound's basicity and aqueous solubility acs.org. Furthermore, SAR studies have indicated that the presence of a hydroxyl group on the aromatic ring or the β-carbon of the ethoxy chain can hinder complex formation, potentially reducing biological activity karger.com.
Modifications to Diethyl and Aromatic Groups
Aromatic Groups: The aromatic systems within orphenadrine, namely the phenyl and the o-tolyl (2-methylphenyl) rings, play a significant role in its lipophilicity and its capacity to interact with biological membranes solubilityofthings.com. The specific substitution pattern on these rings can profoundly influence binding affinity and receptor subtype selectivity. For instance, the methyl group at the ortho position of one phenyl ring (forming the o-tolyl moiety) distinguishes orphenadrine from diphenhydramine and modulates its interaction profile with receptors like H1 and NMDA wikipedia.orgresearchgate.net. General SAR principles for related compounds suggest that the presence of carbocyclic or heterocyclic rings is essential for activity gpatindia.com. Studies on other molecular scaffolds have also demonstrated that replacing aromatic rings with alkyl chains can abolish activity, underscoring the importance of these moieties for receptor engagement nih.gov.
Antimuscarinic Activity and Subtype Selectivity in Relation to Structure
Orphenadrine functions as a nonselective competitive antagonist of muscarinic acetylcholine (B1216132) (mACh) receptors wikipedia.orgresearchgate.net. Its anticholinergic potency is estimated to be approximately 58% that of atropine (B194438) wikipedia.org. Muscarinic receptor antagonists, in general, tend to exhibit a lack of selectivity, binding to multiple muscarinic receptor subtypes (M1-M5) mdpi.com. SAR studies have specifically investigated how structural variations in orphenadrine analogues affect their antimuscarinic activity and their selectivity towards specific muscarinic receptor subtypes, such as M2 and M3 researchgate.net.
While orphenadrine possesses antimuscarinic activity, its therapeutic efficacy in pain and muscle spasm is also attributed to other mechanisms, including NMDA receptor antagonism and potential local anesthetic effects wikipedia.org. Comparative in-silico studies suggest that orphenadrine exhibits a slightly higher binding affinity to the NMDA receptor than diphenhydramine, which may account for some of their differing pharmacological effects researchgate.net. Furthermore, evidence suggests that the use of less selective antimuscarinic agents, such as orphenadrine, in patients with Parkinson's disease may be associated with increased pathological markers of Alzheimer's disease, highlighting the potential role of M1 and M2 receptors in cognitive function nih.gov.
Compound List:
| Compound | Chemical Name |
| Orphenadrine | N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine |
| Diphenhydramine | 2-(diphenylmethoxy)-N,N-dimethylethanamine (for comparative context) |
Data Tables:
Table 1: Comparative Receptor Affinities (In-Silico)
| Compound | H1 Receptor Affinity | NMDA Receptor Affinity |
| Orphenadrine | Comparable | Slightly Higher |
| Diphenhydramine | Comparable | Lower |
| Source: researchgate.net |
Table 2: General Structure-Activity Relationship Principles for Anticholinergic Agents
| Structural Feature/Modification | Impact on Activity/Potency | Relevant to Orphenadrine Structure |
| Tertiary Amine | Essential for binding to receptors; influences charge and interaction. acs.org | Orphenadrine possesses a tertiary N,N-dimethylamino group. nih.gov |
| Ether Linkage | Contributes to molecular flexibility and spacing between functional groups. | Orphenadrine has an ether linkage connecting the benzhydryl-like moiety to the ethylamine (B1201723) chain. nih.gov |
| Aromatic Rings | Enhance lipophilicity, crucial for membrane interaction and binding site fit. solubilityofthings.comacs.org | Orphenadrine has a phenyl and an o-tolyl ring. nih.gov |
| Alkyl Substituents on Amine | Can modulate lipophilicity, basicity, and receptor interaction. acs.orggpatindia.com | Orphenadrine has two methyl groups on the nitrogen. nih.gov |
| Linker Length | Optimal distance between the aromatic system and the amine is critical for maximum potency. gpatindia.com | The ethoxy linker (two carbons) in orphenadrine is consistent with optimal linker lengths. |
| Aromatic Ring Substitution | Modifications (e.g., methyl group on phenyl ring) can alter binding affinity and receptor subtype selectivity. wikipedia.orgresearchgate.net | The o-tolyl group (methyl substitution) in orphenadrine differentiates it from diphenhydramine and affects its receptor interaction profile. wikipedia.orgresearchgate.net |
| Hydroxyl Group (on ring/carbon) | Presence can prevent complex formation, potentially reducing activity. karger.com | Orphenadrine itself does not have a hydroxyl group on the aromatic ring or beta-carbon, but this principle is relevant for analogue design. |
Analytical Methodologies for Orphenadrine Research and Quantification
Chromatographic Techniques
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) offers a straightforward and cost-effective approach for the separation and quantification of compounds. For Orphenadrine (B1219630), TLC methods have been developed, often in conjunction with other pharmaceuticals such as acetaminophen. These methods typically involve the direct application of sample suspensions onto silica (B1680970) gel plates. The chromatographic separation is achieved using specific eluent systems, commonly comprising mixtures of solvents like toluene, ethyl acetate, propylene (B89431) glycol, and acetic acid. Following chromatographic separation, quantitative analysis is performed using densitometry, which measures the absorbance of the separated spots. These TLC methods are valued for their simplicity and the minimal sample manipulation required prior to analysis, making them suitable for certain research applications and quality control. tandfonline.comresearchgate.net
Spectrophotometric Methods
Spectrophotometric techniques, particularly UV-Vis spectrophotometry, are widely utilized for the quantitative analysis of Orphenadrine due to their accessibility and speed.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry relies on the absorption of ultraviolet or visible light by the analyte. Various approaches have been reported for Orphenadrine, often involving chemical reactions to produce a colored complex or direct measurement of its inherent UV absorption.
Direct UV Absorption: Orphenadrine exhibits characteristic UV absorption maxima. Studies have identified absorption peaks at wavelengths such as 217 nm in methanol (B129727) ijpbs.com, 264 nm in a methanol/water mixture iiste.org, and around 202.8 nm and 248 nm sphinxsai.com. These methods typically involve dissolving the sample in a suitable solvent and measuring absorbance directly. The linear range for direct UV-Vis quantification can vary, with examples showing linearity from 1-12 µg/mL nih.gov or 2-12 µg/mL sphinxsai.com. Limits of detection (LOD) and quantification (LOQ) have been reported as low as 0.3 µg/mL and 1.00 µg/mL, respectively ijpbs.com.
Colorimetric Methods: Alternative spectrophotometric methods involve the formation of colored complexes. One such method reacts Orphenadrine citrate (B86180) with 1-amino naphthalene (B1677914) and sodium nitrite (B80452), followed by heating, to produce an orange complex with a maximum absorbance at 462 nm asianpubs.org. Another approach utilizes eosin (B541160) Y as an ion-pairing agent, forming a red complex with Orphenadrine citrate that absorbs maximally at 542 nm. This method allows for quantification in the range of 1-12 µg/mL with an LOD of 0.3 µg/mL nih.gov.
Table 1: Key Parameters for UV-Vis Spectrophotometric Determination of Orphenadrine
| Method Description | Wavelength (nm) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Direct UV absorption in methanol ijpbs.com | 217 | N/A | 0.3 | 1.00 | N/A |
| Direct UV absorption in methanol/water iiste.org | 264 | N/A | N/A | N/A | N/A |
| Direct UV absorption sphinxsai.com | 202.8, 248 | 2-12 | N/A | N/A | N/A |
| Reaction with 1-amino naphthalene & NaNO₂, heating asianpubs.org | 462 | 4.61-80.76 | 0.89 | 2.7 | 12161 |
| Ion-pair complex with Eosin Y nih.gov | 542 | 1-12 | 0.3 | 0.95 | 4.4025 x 10⁴ |
Spectrum Subtraction Techniques
Spectrum subtraction is a derivative spectrophotometric technique that proves effective for resolving spectral overlaps, particularly in the simultaneous determination of drug mixtures. This method has been applied to binary mixtures of Orphenadrine and Paracetamol. The principle involves subtracting the spectrum of one component from the mixture's spectrum to isolate the spectrum of the other component, thereby enabling individual quantification without prior chromatographic separation. While advantageous for its simplicity, spectrum subtraction methods can be sensitive to noise interference. globalscientificjournal.comnih.govresearchgate.netbiomedres.us
Electrochemical Methods (e.g., Voltammetry)
Electrochemical techniques, such as voltammetry, offer high sensitivity and selectivity for Orphenadrine analysis. Modified electrodes, including graphene-modified glassy carbon electrodes (GPN/GCE), have been employed to enhance detection capabilities.
Graphene Modified Electrodes: Studies utilizing GPN/GCE have demonstrated diffusion-controlled electrochemical behavior for Orphenadrine. The anodic peak current shows a linear relationship with concentration, typically in the nanomolar to low micromolar range. For instance, linear sweep voltammetry (LSV) has achieved a linear range from 1.0 × 10⁻⁷ to 1.2 × 10⁻⁶ M with a limit of detection as low as 2.8 nM. Optimal determination is often observed at physiological pH (around 7.0). abechem.comabechem.com
Boron-Doped Diamond Electrodes: Cathodically pretreated boron-doped diamond (BDD) electrodes have been used for the simultaneous square-wave voltammetric (SWV) determination of Orphenadrine, Paracetamol, and Caffeine. In these studies, Orphenadrine exhibited linear responses within concentration ranges such as 7.8 × 10⁻⁷ to 3.5 × 10⁻⁵ M, with detection limits reported as low as 8.4 × 10⁻⁸ M. researchgate.net
Nanocomposite-Based Sensors: Advanced electrochemical sensors incorporating nanocomposites, such as functionalized carbon nanotubes with zinc oxide nanoparticles, have achieved ultrahigh sensitivity. These sensors have demonstrated simultaneous detection of Orphenadrine with femtomolar limits of detection (e.g., 60 fM). acs.orgfigshare.com
Table 2: Electrochemical Methods for Orphenadrine Determination
| Electrode Material / Modification | Technique | Linear Range | Limit of Detection (LOD) | Notes |
| Graphene modified glassy carbon electrode (GPN/GCE) | Voltammetry (LSV) | 1.0 × 10⁻⁷ to 1.2 × 10⁻⁶ M | 2.8 nM | Diffusion-controlled, optimal pH 7.0. abechem.comabechem.com |
| Cathodically pretreated Boron-Doped Diamond (BDD) electrode | SWV | 7.8 × 10⁻⁷ to 3.5 × 10⁻⁵ M (for Orphenadrine) | 8.4 × 10⁻⁸ M | Simultaneous determination with Paracetamol and Caffeine. researchgate.net |
| Functionalized CNTs/ZnO Nanoparticles/GCE | SWASV | N/A | 60 fM | Simultaneous detection with Paracetamol and Diclofenac; high surface area. acs.orgfigshare.com |
Sample Preparation and Extraction Methodologies for Research Specimens
Effective sample preparation is critical for the accurate analysis of Orphenadrine in complex biological matrices such as tissues and body fluids.
Subtilisin Digestion of Tissue
A specific method for preparing tissue samples involves the enzymatic digestion of tissue using subtilisin. This process is designed to break down the complex tissue matrix, releasing the analyte for subsequent extraction. Following subtilisin digestion, Orphenadrine is typically extracted using an organic solvent like 1-chlorobutane (B31608). This approach has been reported for the analysis of Orphenadrine in post-mortem specimens. nih.govresearchgate.netresearchgate.netscispace.com
General Tissue Digestion Procedure: Samples are typically digested overnight in an enzyme suspension containing subtilisin A at a controlled temperature (e.g., 60°C) and pH (e.g., 9). The resulting digest is a less fragmented matrix suitable for extraction. nih.gov
Other Sample Preparation Techniques:
Liquid-Liquid Extraction (LLE): For body fluids and tissue homogenates, LLE is a common technique. For instance, Orphenadrine, being a basic drug, can be extracted from biological matrices using solvents like n-butyl chloride/ethyl ether mixtures after pH adjustment. nih.govforensicresources.org
Solid-Phase Extraction (SPE): SPE offers a more selective approach for sample cleanup and pre-concentration. Various SPE cartridges, such as cyanopropyl cartridges, have been successfully used for plasma sample purification, yielding high extraction yields (e.g., >96%). researchgate.netresearchgate.netresearchgate.net Polymer-based SPE columns, like Oasis MCX, are also effective for extracting basic drugs from challenging matrices like whole blood. oup.com
Acetonitrile-Methanol Precipitation: For serum and plasma samples, precipitation with chilled acetonitrile-methanol mixtures followed by centrifugation is another sample preparation strategy. chromatographyonline.com
These varied sample preparation techniques aim to isolate Orphenadrine from interfering substances, concentrating it to levels amenable to sensitive detection by chromatographic or spectroscopic methods.
Compound List:
Orphenadrine
Paracetamol (Acetaminophen)
Caffeine
Diclofenac
Eosin Y
1-amino naphthalene
Sodium nitrite
Tizanidine
Solvent Extraction
Sample preparation is a pivotal step in analytical chemistry, aiming to isolate the analyte of interest from complex matrices, remove interfering substances, and potentially concentrate the analyte. Solvent extraction is a widely used technique for this purpose. For Orphenadrine, liquid-liquid extraction (LLE) using organic solvents is a common approach, particularly in bioanalytical contexts.
One such solvent employed is 1-chlorobutane . This solvent has been utilized in methods for extracting Orphenadrine from biological fluids and tissues, often after adjusting the pH of the aqueous sample to ensure the basic Orphenadrine is in its uncharged form, thereby increasing its solubility in the organic phase researchgate.net. The efficiency of extraction can be influenced by factors such as pH, solvent choice, and extraction time. For instance, in a UPLC-QTOF-MS method, 1-chlorobutane was investigated as a solvent for liquid-liquid extraction in sample preparation for the simultaneous screening and quantification of various drugs oup.com. While not exclusively for Orphenadrine, its inclusion in such studies highlights its utility in extracting basic compounds from biological matrices. Similarly, other studies have utilized 1-chlorobutane for the extraction of different analytes in bioanalytical assays, demonstrating its effectiveness in sample clean-up science.govvirginia.gov.
Other extraction strategies, such as protein precipitation (PPT) and solid-phase extraction (SPE), are also employed. Protein precipitation, often using organic solvents like methanol or acetonitrile, is a rapid method for removing proteins from biological samples, making the analyte available for analysis slideshare.netmedipol.edu.tr. Liquid-liquid extraction, while potentially more complex, can offer better selectivity and cleaner extracts compared to simple protein precipitation medipol.edu.trchromatographyonline.com. The choice of extraction solvent and technique is critical for achieving adequate recovery and minimizing matrix effects, which can impact the accuracy and sensitivity of the final quantification.
Method Validation and Quality Control in Research Assays
The reliability of analytical data hinges on rigorous method validation. This process ensures that the developed analytical method is suitable for its intended purpose, providing accurate, precise, specific, and sensitive results. Key validation parameters, as outlined by guidelines such as those from the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) core.ac.ukijpbs.comsphinxsai.com.
Linearity and Detection Limits: The linearity of an analytical method describes its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing samples at different concentrations and evaluating the resulting calibration curve. For Orphenadrine and its citrate salt, various studies have established linear relationships over different concentration ranges, often with high correlation coefficients (r or r²) indicating good linearity.
| Method/Source | Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r/r²) | LOD (µg/mL) | LOQ (µg/mL) |
| RP-HPLC core.ac.uk | Orphenadrine Citrate | 0.1 - 50 | 0.9997 | 0.0135 | 0.1063 |
| RP-HPLC ijpbs.com | Orphenadrine Citrate | 10 - 70 | 0.998 | 0.3 | 1.00 |
| Chiral RP-HPLC thaiscience.info | Orphenadrine enantiomers | 2 - 10 | 0.999 | 0.50 | 2.00 |
| Simultaneous Equation sphinxsai.com | Orphenadrine Citrate | 2 - 12 | N/A | 0.610 | 1.85 |
| LC-MS/MS (rat plasma) researchgate.net | Orphenadrine Citrate | 0.001 - 0.5 | N/A | 0.00007 | N/A |
| HPLC-MS/MS nih.gov | Orphenadrine | 0.001 - 0.2 | > 0.99 | N/A | N/A |
| RP-HPLC ijsr.net | Orphenadrine Citrate | 2 - 20 | 0.997 | N/A | N/A |
| Enantioselective HPLC-MS/MS rsc.org | Orphenadrine enantiomers | 0.0001 - 0.05 | N/A | N/A | 0.0001 |
Note: Some values are presented in ppm or ng/mL and converted to µg/mL for consistency. N/A indicates data not explicitly provided or not applicable for the specific parameter in the cited source.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. These parameters are critical for determining the sensitivity of the assay. For Orphenadrine Citrate, reported LOQs vary, with values as low as 0.1063 µg/mL core.ac.uk and up to 1.00 µg/mL ijpbs.com identified in different RP-HPLC methods. In LC-MS/MS applications, even lower detection limits, such as 0.07 ng/mL (0.00007 µg/mL), have been achieved researchgate.net.
Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements obtained from the same sample under prescribed conditions, typically expressed as relative standard deviation (%RSD) or coefficient of variation (%CV). Accuracy, on the other hand, measures the closeness of the test results to the true value, often determined through recovery studies by spiking known amounts of the analyte into the sample matrix.
| Method/Source | Analyte | Precision (%RSD or %CV) | Accuracy (% Recovery) |
| RP-HPLC core.ac.uk | Orphenadrine Citrate | Intra: 0.1-0.2% Inter: 0.0-0.3% | 100.07% |
| Chiral RP-HPLC thaiscience.info | Orphenadrine enantiomers | < 2% | 100.85% (mean) |
| Simultaneous Equation sphinxsai.com | Orphenadrine Citrate | Intraday: 0.12-0.58% Interday: 0.52-1.86% | 99 to 100.5% |
| HPLC-MS/MS nih.gov | Orphenadrine | Intra-assay: 0.6-4.2% Inter-assay: 1.6-6.1% | Satisfactory |
| RP-HPLC ijsr.net | Orphenadrine Citrate | Intraday: 0.466% | 96.36-103.4% |
Note: "Satisfactory" indicates that the method met validation criteria for accuracy/recovery without specific numerical values provided in the source.
Studies have demonstrated good precision for Orphenadrine assays, with intraday and interday %RSD values often falling below 2% core.ac.uksphinxsai.comthaiscience.info. Accuracy, as assessed by recovery studies, has also consistently shown satisfactory results, with reported recoveries frequently within the acceptable range of 95-105% core.ac.uksphinxsai.comijsr.net.
Specificity and Robustness: Specificity ensures that the method can accurately measure the analyte in the presence of other components that may be expected in the sample, such as impurities or excipients core.ac.uk. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, or temperature core.ac.ukthaiscience.info. These parameters are crucial for ensuring the method's reliability in routine laboratory settings.
Quality control (QC) in research assays involves the regular analysis of control samples at known concentrations to monitor the performance of the analytical system and ensure the accuracy and precision of the results over time. This includes analyzing quality control samples alongside unknown samples to confirm that the method is performing within established parameters.
Compound List:
Orphenadrine
Orphenadrine Citrate
Paracetamol (Acetaminophen)
Caffeine
Aspirin
Diclofenac Sodium
Chlordiazepoxide
RGH-1756
Levothyroxine sodium
Tizanidine
Mechanistic Investigations of Orphenadrine S Drug Interactions
Interactions with Central Nervous System (CNS) Depressants
The concurrent use of orphenadrine (B1219630) and other CNS depressants can lead to significant potentiation of their effects. drugs.com This interaction is primarily pharmacodynamic in nature, resulting from the additive effects of these substances on the central nervous system.
Orphenadrine itself can cause CNS depression, which may impair physical and mental abilities. byethost8.com When combined with other CNS depressants such as alcohol, benzodiazepines, opioids, and certain antihistamines, there is an increased risk of enhanced sedation, dizziness, and impairment of judgment, thinking, and psychomotor skills. drugs.commayoclinic.orgclevelandclinic.org This additive effect arises from the combined depressant activity on neuronal function in the brain. The concomitant use of opioids and orphenadrine, for instance, may result in profound sedation and respiratory depression.
Table 1: Examples of CNS Depressants Interacting with Orphenadrine
| Interacting Drug Class | Specific Examples | Potential Additive Effect |
|---|---|---|
| Alcohol | Ethanol | Enhanced sedation, impaired coordination drugs.com |
| Benzodiazepines | Diazepam, Lorazepam, Alprazolam | Increased sedation and respiratory depression clevelandclinic.org |
| Opioids | Hydrocodone, Tramadol | Profound sedation, respiratory depression, coma drugs.com |
| Antihistamines | Diphenhydramine (B27), Cetirizine | Increased drowsiness and sedation drugs.comdrugs.com |
| Sedatives/Hypnotics | Zolpidem | Enhanced sedative effects drugs.com |
| Antidepressants | Amitriptyline, Trazodone | Increased sedation and anticholinergic effects clevelandclinic.org |
Interactions with Anticholinergic Drugs
Orphenadrine possesses inherent anticholinergic properties, and its co-administration with other drugs having similar activity can lead to an amplification of these effects. e-lactancia.orgdrugs.com
The anti-muscarinic effects of orphenadrine can be intensified when taken with other medications that block muscarinic receptors. e-lactancia.org This includes drugs such as tricyclic antidepressants, phenothiazines, and certain antihistamines and antispasmodics. mims.come-lactancia.org The potentiation of anticholinergic activity can result in a constellation of symptoms, including dry mouth, blurred vision, urinary retention, and constipation. e-lactancia.org In more severe cases, there is a potential for the development of severe constipation, ileus, and atropine-like psychoses. e-lactancia.org
Table 2: Drugs with Anticholinergic Properties Interacting with Orphenadrine
| Interacting Drug Class | Specific Examples | Potential Enhanced Anti-Muscarinic Effect |
|---|---|---|
| Antihistamines | Diphenhydramine | Increased dry mouth, urinary retention drugs.com |
| Tricyclic Antidepressants | Amitriptyline | Additive anticholinergic effects clevelandclinic.org |
| Antispasmodics | - | Enhanced anti-muscarinic activity e-lactancia.org |
| Phenothiazines | Chlorpromazine, Prochlorperazine | Potentiated anticholinergic side effects clevelandclinic.org |
| Antiparkinsonian Drugs | Amantadine (B194251) | Increased antimuscarinic effects mims.com |
| Antiarrhythmics | Disopyramide | Enhanced anticholinergic effects mims.com |
Metabolic Interactions Involving Cytochrome P450 Enzymes
Orphenadrine is a substrate and an inhibitor of several cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. byethost8.comnih.gov This creates a potential for clinically significant drug-drug interactions through the modulation of drug metabolism.
Research indicates that orphenadrine is a substrate for CYP1A2 (minor), CYP2B6 (minor), CYP2D6 (minor), and CYP3A4 (minor). byethost8.com It also acts as a weak inhibitor of CYP2A6, CYP2C9, and CYP2E1. byethost8.com Studies in human liver microsomes have shown that orphenadrine can strongly decrease the activity of CYP2B6 and CYP2D6, and partially decrease the activity of CYP1A2, CYP2A6, CYP3A4, and CYP2C19. nih.gov The involvement of CYP2C11 and a CYP3A isotype in the formation of a metabolite complex with orphenadrine has also been suggested. nih.gov
These interactions can lead to altered plasma concentrations of co-administered drugs that are substrates for these enzymes, potentially leading to increased toxicity or reduced efficacy. For example, combining two or more inhibitors of a particular CYP enzyme can reduce metabolism and prolong the presence of the drugs in the body, necessitating dosage adjustments.
Table 3: Orphenadrine's Interaction with Cytochrome P450 Enzymes
| CYP Enzyme | Role of Orphenadrine | Potential Clinical Implication |
|---|---|---|
| CYP1A2 | Minor Substrate, Partial Inhibitor byethost8.comnih.gov | Altered metabolism of other CYP1A2 substrates. |
| CYP2B6 | Minor Substrate, Strong Inhibitor byethost8.comnih.gov | Significant impact on the metabolism of CYP2B6 substrates. |
| CYP2D6 | Minor Substrate, Strong Inhibitor byethost8.comnih.gov | Potential for significant interactions with CYP2D6 substrates. |
| CYP3A4 | Minor Substrate, Partial Inhibitor byethost8.comnih.gov | May affect the metabolism of a wide range of drugs. |
| CYP2C9 | Weak Inhibitor byethost8.com | Possible alteration in the metabolism of CYP2C9 substrates. |
| CYP2C19 | Partial Inhibitor nih.gov | May influence the metabolism of other CYP2C19 substrates. |
| CYP2A6 | Weak Inhibitor byethost8.com | Potential to affect the metabolism of specific substrates. |
| CYP2E1 | Weak Inhibitor byethost8.com | Limited but possible impact on CYP2E1 substrates. |
Impact on Absorption of Co-Administered Drugs
The anticholinergic properties of orphenadrine can also influence the absorption of other orally administered medications. e-lactancia.org By exerting its anti-muscarinic effects on the gastrointestinal tract, orphenadrine can lead to a reduction in gastric motility. e-lactancia.org This delay in gastric emptying can, in turn, affect the rate and extent of absorption of other drugs that are taken concurrently. The clinical significance of this interaction would depend on the specific pharmacokinetic properties of the co-administered drug.
Emerging Research Areas and Future Directions for Orphenadrine Studies
Computational and In-Silico Studies
Computational methods are at the forefront of modern drug discovery and are being increasingly applied to study orphenadrine (B1219630). These in-silico approaches allow for the rapid and cost-effective exploration of molecular interactions and the prediction of drug activity.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. openmedicinalchemistryjournal.com For orphenadrine, docking studies are crucial for understanding its interactions with various biological targets. These simulations provide insights into the binding modes and affinities of orphenadrine with receptors and enzymes, helping to elucidate its polypharmacological nature. nih.gov
Recent computational studies have highlighted the potential of orphenadrine as a repurposable inhibitor of the human dopamine (B1211576) transporter (hDAT). mdpi.com Molecular docking simulations are employed to predict the binding energy and conformation of orphenadrine within the binding sites of its targets. openmedicinalchemistryjournal.com The goal is to identify the most stable and energetically favorable interactions. openmedicinalchemistryjournal.com The accuracy of these predictions is often validated by comparing the computational results with experimental data, with a correlation coefficient of 0.6 or higher generally considered to indicate a valid model. scielo.org.mx
Table 1: Molecular Docking Parameters for Orphenadrine and Related Compounds
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Orphenadrine | NMDA Receptor | -7.5 | ASN616, TYR617 |
| Orphenadrine | Histamine (B1213489) H1 Receptor | -8.2 | PHE432, ASP107 |
| Orphenadrine | Human Dopamine Transporter (hDAT) | -6.9 | ASP79, SER149 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. longdom.orgjocpr.com These models are instrumental in drug discovery for predicting the activity of new chemical entities and for optimizing lead compounds. jocpr.com
In the context of orphenadrine, QSAR studies have been particularly useful in understanding its role as an inhibitor of cytochrome P450 (CYP) enzymes, specifically the CYP2B subfamily. tandfonline.com These studies have revealed that lipophilicity (log P) is a critical determinant of the inhibitory activity of orphenadrine and related compounds. tandfonline.com By establishing a mathematical relationship between the structural features of a molecule and its biological effect, QSAR helps in designing new molecules with enhanced potency and desired properties. jocpr.com
Exploration of Novel Pharmacological Targets or Pathways
While orphenadrine's primary mechanisms of action are well-established, ongoing research is uncovering novel pharmacological targets. wikipedia.orgdrugbank.com This exploration is expanding the potential therapeutic applications of orphenadrine into new domains.
One significant area of investigation is orphenadrine's interaction with monoamine transporters. mdpi.com Computational studies have suggested that orphenadrine could be a repurposable inhibitor of the human dopamine transporter (hDAT), which is a key target in the treatment of various neurological and psychiatric disorders. mdpi.com Additionally, orphenadrine is known to inhibit the norepinephrine (B1679862) transporter (NET). mdpi.com
Furthermore, orphenadrine's antagonist activity at N-methyl-D-aspartate (NMDA) receptors is a key area of interest. drugbank.commedchemexpress.com This interaction is believed to contribute to its neuroprotective effects. medchemexpress.com Orphenadrine binds to the phencyclidine site of the NMDA receptor, acting as a non-competitive antagonist. nih.gov
Development of Advanced Analytical Techniques for Research
The development of sensitive and accurate analytical methods is crucial for both preclinical and clinical research on orphenadrine. A variety of techniques have been developed for its quantification in biological fluids and pharmaceutical formulations.
Spectrophotometry and spectrofluorometry are among the methods used for the determination of orphenadrine. nih.govnih.gov These methods are often based on the formation of ion-pair complexes with reagents like eosin (B541160) Y. nih.gov High-performance liquid chromatography (HPLC) is another widely used technique, often coupled with UV detection. researchgate.net The British Pharmacopoeia recommends a potentiometric titration method for the assay of the raw material. nih.gov More advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) provide high sensitivity and selectivity for orphenadrine analysis. nih.gov
Table 2: Comparison of Analytical Techniques for Orphenadrine
| Technique | Matrix | Limit of Detection (LOD) | Linear Range |
|---|---|---|---|
| Spectrophotometry (Eosin Y) | Pharmaceuticals | 0.3 µg/mL | 1-12 µg/mL |
| Spectrofluorometry | Pharmaceuticals | 9.08 ng/mL | 0.04-0.5 µg/mL |
| HPLC-UV | Human Serum | Not specified | Not specified |
| Gas Chromatography (N-selective detector) | Post-mortem specimens | Not specified | Not specified |
Investigating Specific Neurodegenerative Models
The neuroprotective properties of orphenadrine have prompted investigations into its efficacy in various neurodegenerative disease models. medchemexpress.com Its ability to antagonize NMDA receptors is a key factor in this potential therapeutic application. nih.gov
One notable area of research involves the use of 3-nitropropionic acid (3-NPA) to induce neurotoxicity, which serves as a model for Huntington's disease. nih.govnih.gov Studies have shown that orphenadrine can protect against 3-NPA-induced neuronal damage in both in vitro and in vivo models. nih.govnih.gov In rat models, orphenadrine has been shown to prevent the increase in markers of neuronal damage, such as peripheral-type benzodiazepine (B76468) receptor (PBR) density and the expression of heat-shock protein 27 (HSP27). nih.govnih.gov These findings suggest that orphenadrine could have a therapeutic role in neurodegenerative disorders where excitotoxicity plays a significant role. nih.gov
Drug Repurposing Research in Preclinical Settings
Drug repurposing, the process of identifying new uses for existing drugs, is a promising strategy for accelerating the development of new therapies. researchgate.net Orphenadrine is a candidate for repurposing due to its established safety profile and its diverse pharmacological activities. e-lactancia.org
Preclinical studies are exploring the potential of orphenadrine in conditions beyond its current indications. For instance, network-based drug repurposing approaches have identified orphenadrine as a potential candidate for stroke therapy. researchgate.net In vitro studies have demonstrated its activity in oxygen-glucose deprivation/reoxygenation models, which mimic the conditions of a stroke. researchgate.net Another area of investigation is its potential use in myotonia, a condition characterized by muscle stiffness. nih.gov Preclinical evaluations in a rat model of myotonia have shown that orphenadrine has promising antimyotonic activity. nih.gov
Biotechnological Approaches in Orphenadrine Synthesis and Research
Biotechnology, which utilizes biological systems and organisms to develop products and technologies, is an emerging area in pharmaceutical science. scielo.br For a mature drug like orphenadrine, biotechnological methods are not typically used in large-scale commercial manufacturing, which often relies on established chemical synthesis routes. However, these approaches are proving invaluable in research, particularly for creating specific stereoisomers and for investigating the drug's complex metabolic pathways and interactions.
Chemoenzymatic Synthesis of Orphenadrine Enantiomers
A significant advancement in the synthesis of orphenadrine involves chemoenzymatic strategies, which combine chemical and biological catalysis to achieve highly selective transformations. researchgate.net Researchers have developed a one-pot method to produce both the (R)- and (S)-enantiomers of orphenadrine with high purity. researchgate.net This process integrates a nickel-catalyzed Suzuki-Miyaura coupling reaction with an asymmetric biocatalytic reduction. researchgate.netrsc.org
The synthesis begins with a chemical cross-coupling to form the key ketone intermediate. researchgate.net This is immediately followed by a biocatalytic step where stereocomplementary ketoreductase (KRED) enzymes are used to reduce the ketone to the desired chiral alcohol, a precursor to orphenadrine. researchgate.netresearchgate.net The use of different KREDs allows for precise control over the stereochemistry, yielding either the (R)- or (S)-enantiomer. researchgate.net For example, the enzyme KRED P1-B12 has been used to synthesize the precursor for (R)-orphenadrine. rsc.org This chemoenzymatic platform is noted for its ability to form a carbon-carbon bond and a stereocenter in a single pot, streamlining the synthetic route. researchgate.net
Table 1: Chemoenzymatic Synthesis of Orphenadrine Enantiomers
| Target Enantiomer | Key Chemical Catalyst | Biocatalyst (Enzyme) | Key Transformation | Reference |
|---|---|---|---|---|
| (R)-Orphenadrine | Nickel Complex (e.g., Ni(cod)₂) | Ketoreductase (KRED P1-B12) | Asymmetric reduction of a ketone intermediate to the corresponding (R)-alcohol. | researchgate.netrsc.org |
| (S)-Orphenadrine | Nickel Complex (e.g., Ni(cod)₂) | Ketoreductase (KRED 404) | Asymmetric reduction of a ketone intermediate to the corresponding (S)-alcohol. | researchgate.net |
Biotechnological Tools in Orphenadrine Research
Biotechnological tools are critical for studying how orphenadrine interacts with biological systems, particularly its metabolism by the cytochrome P450 (CYP) enzyme superfamily. hres.cadrugbank.com These studies often use human liver microsomes and cDNA-expressed recombinant CYP enzymes to pinpoint specific enzyme interactions. nih.gov
Research has shown that orphenadrine is both an inducer and an inhibitor of the CYP system. nih.gov In rat liver studies, orphenadrine was identified as a selective inducer of the CYP2B subfamily. nih.gov This research utilized biotechnological methods such as immunoblot and Northern analysis to confirm the increase in CYP2B protein and mRNA levels. nih.gov Furthermore, studies with transfected Hep G2 cells demonstrated that this induction is mediated at the genetic level through the activation of the constitutive androstane (B1237026) receptor (CAR). nih.gov
In studies using human liver microsomes and cDNA-expressed enzymes, orphenadrine was found to be a potent, non-selective inhibitor of multiple CYP isozymes. nih.gov It strongly decreases the activity of CYP2D6 and CYP2B6, while also partially inhibiting CYP1A2, CYP2A6, CYP3A4, and CYP2C19. nih.gov These findings are crucial for understanding potential drug-drug interactions. hres.ca In rats, specific isozymes like CYP2C11 and a member of the CYP3A family have been identified as being involved in forming a metabolite complex with orphenadrine. nih.gov
Other research has employed crude synaptosomal preparations from the brain cortex, a biotechnological tool, to study orphenadrine's effect on neurotransmitter uptake. nih.gov These experiments showed that orphenadrine did not significantly inhibit the uptake of serotonin, noradrenaline, or dopamine in these preparations, helping to refine the understanding of its mechanism of action. nih.gov
Table 2: Inhibition of Human Cytochrome P450 (CYP) Isozymes by Orphenadrine
| CYP Isozyme | Observed Inhibition by Orphenadrine | Research Model | Reference |
|---|---|---|---|
| CYP2D6 | Strongly decreased activity (80-90%) | Human liver microsomes | nih.gov |
| CYP2B6 | Strongly decreased activity | Human liver microsomes & cDNA-expressed enzymes | nih.gov |
| CYP2C9 | Strongly decreased activity (in preincubation protocol) | Human liver microsomes | nih.gov |
| CYP1A2 | Partially decreased activity | Human liver microsomes | nih.gov |
| CYP2A6 | Partially decreased activity | Human liver microsomes | nih.gov |
| CYP3A4 | Partially decreased activity | Human liver microsomes | nih.gov |
| CYP2C19 | Partially decreased activity | Human liver microsomes | nih.gov |
Q & A
Q. What are the primary pharmacological mechanisms of Orphenadrine, and how do they inform preclinical experimental design?
Orphenadrine is classified as an amino alcohol derivative with structural similarities to N,N-dimethyl-2-(o-methyl-α-phenylbenzyloxy)ethylamine . Its anticholinergic and antihistaminic properties necessitate experimental models that evaluate neuromuscular transmission, such as in vitro acetylcholine receptor inhibition assays or in vivo rodent models for muscle spasm relief. Researchers should prioritize dose-response studies to establish therapeutic windows, incorporating control groups treated with structurally analogous compounds (e.g., Benztropine) to isolate mechanism-specific effects .
Q. What experimental models are most appropriate for assessing Orphenadrine’s efficacy in preclinical studies?
- Neuromuscular studies : Use isolated nerve-muscle preparations (e.g., rat diaphragm/phrenic nerve) to quantify blockade of acetylcholine release .
- Behavioral models : Rodent rotarod or grip strength tests to evaluate muscle relaxation efficacy. Include sham-operated controls to rule out confounding variables like stress-induced motor deficits.
- Pharmacokinetic profiling : Leverage HPLC-MS to measure plasma and tissue concentrations, ensuring correlation with behavioral or electrophysiological outcomes .
Q. How can researchers address inconsistencies in reported therapeutic efficacy across Orphenadrine studies?
Conduct a systematic review with meta-analysis to identify methodological heterogeneities (e.g., dosing regimens, outcome measures). Apply sensitivity analysis to isolate variables such as species-specific metabolism or variations in experimental protocols (e.g., anesthesia type in in vivo models). Cross-reference primary literature from reputable journals, avoiding non-peer-reviewed sources like .
Advanced Research Questions
Q. What strategies resolve contradictions in data on Orphenadrine’s central vs. peripheral anticholinergic effects?
- Isolation of pathways : Use selective receptor knockout models (e.g., M1/M3 muscarinic receptor-deficient mice) to dissect central vs. peripheral activity.
- Microdialysis in CNS : Measure extracellular acetylcholine levels in brain regions (e.g., striatum) post-administration to quantify central penetration .
- Controlled antagonism : Co-administer blood-brain barrier impermeable anticholinergics (e.g., glycopyrrolate) to differentiate peripheral contributions .
Q. How should researchers design clinical trials to evaluate Orphenadrine’s long-term safety in vulnerable populations (e.g., elderly patients)?
- Participant stratification : Include subgroups based on renal/hepatic function, comorbidities (e.g., Parkinson’s disease), and polypharmacy status .
- Outcome metrics : Prioritize adverse event reporting (e.g., cognitive decline via Mini-Mental State Examination) alongside efficacy endpoints.
- Data integrity : Implement open-ended survey questions to detect fraudulent responses (e.g., “Describe any unexpected symptoms”) and attention-check items (e.g., “Select ‘Strongly Disagree’ for this item”) .
Q. What methodologies validate the reproducibility of Orphenadrine’s spectroscopic or chromatographic data in synthetic studies?
- Cross-lab validation : Share raw NMR/LC-MS data via open-access repositories, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Blinded reanalysis : Independent labs should replicate purification and characterization steps using identical instrumentation (e.g., same column lot for HPLC).
- Error documentation : Report signal-to-noise ratios, integration thresholds, and baseline correction methods to minimize subjectivity .
Methodological Frameworks
Q. How to formulate research questions that align with Orphenadrine’s understudied applications (e.g., neuropathic pain)?
- Gap analysis : Use tools like PubMed’s “Similar Articles” feature or citation mapping to identify unexplored intersections (e.g., “Orphenadrine AND TRPV1 receptors”) .
- Hypothesis refinement : Transform descriptive questions (e.g., “Does Orphenadrine reduce pain?”) into analytical ones (e.g., “How does Orphenadrine modulate TRPV1 sensitization in dorsal root ganglia?”) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
